2-Chloro-4-(3-chlorophenyl)-1-butene CAS number and chemical identifiers
2-Chloro-4-(3-chlorophenyl)-1-butene CAS number and chemical identifiers
For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.
Disclaimer: The compound 2-Chloro-4-(3-chlorophenyl)-1-butene is not widely cataloged in chemical databases. Therefore, this guide presents a hypothetical framework for its synthesis and characterization based on established chemical principles and data from closely related structural isomers. A placeholder CAS number has been used for structural consistency.
Introduction
The study of substituted butenes, particularly those incorporating phenyl and chloro functionalities, is of significant interest in the fields of medicinal chemistry and materials science. These compounds often serve as versatile intermediates for the synthesis of more complex molecules, including potential pharmaceutical agents and specialized polymers. This guide provides a detailed technical overview of 2-Chloro-4-(3-chlorophenyl)-1-butene, a specific isomer within this class. Due to the limited availability of direct experimental data for this precise structure, this document leverages information from its close analogs, such as 2-Chloro-4-(2-chlorophenyl)-1-butene, to project its chemical properties and potential utility. The primary focus is to provide researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, characteristics, and potential applications.
Chemical Identity and Structure
A clear identification of a chemical entity is paramount for scientific discourse and experimental replication. The following table summarizes the key identifiers for 2-Chloro-4-(3-chlorophenyl)-1-butene.
| Identifier | Value | Source |
| IUPAC Name | 2-Chloro-4-(3-chlorophenyl)-1-butene | N/A |
| CAS Number | 998877-66-5 (Placeholder) | N/A |
| Molecular Formula | C₁₀H₁₀Cl₂ | [1] |
| Molecular Weight | 201.09 g/mol | [1] |
| Canonical SMILES | C=C(Cl)CC1=CC(=CC=C1)Cl | N/A |
| InChI Key | (Hypothetical) | N/A |
The structural representation of 2-Chloro-4-(3-chlorophenyl)-1-butene is crucial for understanding its reactivity and steric properties.
Figure 1: 2D Structure of 2-Chloro-4-(3-chlorophenyl)-1-butene.
Proposed Synthetic Pathway
Retrosynthetic Analysis
A retrosynthetic approach simplifies the design of the synthesis. The target molecule can be disconnected at the C3-C4 bond, suggesting a Grignard reaction between a 3-chlorobenzyl magnesium halide and an appropriate 3-carbon electrophile. The chloro group at the 2-position can be introduced via allylic chlorination of a precursor alkene.
Step-by-Step Protocol
Step 1: Preparation of 3-Chlorobenzylmagnesium Chloride (Grignard Reagent)
The synthesis begins with the formation of a Grignard reagent from 3-chlorobenzyl chloride.
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Rationale: Grignard reagents are excellent nucleophiles for forming carbon-carbon bonds. The use of tetrahydrofuran (THF) as a solvent is standard, as it solvates the magnesium ion, facilitating reagent formation.[2][3]
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Protocol:
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To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
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Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
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A small crystal of iodine can be added to initiate the reaction.
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A solution of 3-chlorobenzyl chloride (1 equivalent) in anhydrous THF is added dropwise from the dropping funnel.[4][5]
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The reaction mixture is gently heated to initiate the reaction, which is then maintained at a gentle reflux until the magnesium is consumed.
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The resulting dark grey to brown solution of 3-chlorobenzylmagnesium chloride is cooled to room temperature and used directly in the next step.
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Step 2: Synthesis of 4-(3-Chlorophenyl)-1-butene
The Grignard reagent is then reacted with allyl bromide to form the butene backbone.
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Rationale: The nucleophilic Grignard reagent will attack the electrophilic carbon of allyl bromide in an SN2 reaction to form the desired carbon-carbon bond.
-
Protocol:
-
The solution of 3-chlorobenzylmagnesium chloride from Step 1 is cooled to 0 °C in an ice bath.
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A solution of allyl bromide (1.1 equivalents) in anhydrous THF is added dropwise.
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The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-(3-chlorophenyl)-1-butene.
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Step 3: Allylic Chlorination to Yield 2-Chloro-4-(3-chlorophenyl)-1-butene
The final step involves the selective chlorination at the allylic position.
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Rationale: N-Chlorosuccinimide (NCS) is a common and effective reagent for the radical-mediated chlorination of allylic positions.[6] This method is often preferred over using chlorine gas due to its milder conditions and better selectivity.[7][8]
-
Protocol:
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The crude 4-(3-chlorophenyl)-1-butene from Step 2 is dissolved in a suitable solvent such as carbon tetrachloride.
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N-Chlorosuccinimide (NCS) (1.1 equivalents) is added to the solution.
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A radical initiator, such as a small amount of benzoyl peroxide or exposure to UV light, is used to initiate the reaction.
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The reaction mixture is heated to reflux and monitored by TLC or GC for the consumption of the starting material.
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Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.
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The filtrate is washed with sodium thiosulfate solution and then water to remove any remaining NCS and initiator byproducts.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
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The crude product is purified by column chromatography on silica gel to afford the final product, 2-Chloro-4-(3-chlorophenyl)-1-butene.
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Figure 2: Proposed synthetic workflow for 2-Chloro-4-(3-chlorophenyl)-1-butene.
Predicted Chemical and Physical Properties
In the absence of experimental data for 2-Chloro-4-(3-chlorophenyl)-1-butene, the computed properties of its isomer, 2-Chloro-4-(2-chlorophenyl)-1-butene (CAS 731772-00-2), can serve as a reasonable approximation.[1] It is important to note that the position of the chlorine atom on the phenyl ring will have a minor influence on these properties.
| Property | Predicted Value | Data Source |
| Molecular Weight | 201.09 g/mol | PubChem[1] |
| XLogP3 | 4.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 200.0159557 Da | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound would rely on a combination of standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (=CH₂), the allylic protons (-CH₂-), and the aromatic protons. The splitting patterns and coupling constants of the aromatic protons would confirm the 1,3-disubstitution pattern on the phenyl ring.
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¹³C NMR: The carbon NMR spectrum would display signals corresponding to the sp² carbons of the double bond and the aromatic ring, as well as the sp³ carbons of the methylene groups.
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IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to C=C stretching of the alkene and the aromatic ring, C-H stretching for both aromatic and aliphatic protons, and a distinct C-Cl stretching vibration.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.
Potential Applications and Future Directions
While specific applications for 2-Chloro-4-(3-chlorophenyl)-1-butene have not been reported, its structure suggests potential utility in several areas of chemical research and development.
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Intermediate in Organic Synthesis: The presence of a reactive double bond and a chloro-substituted aromatic ring makes this compound a versatile intermediate. The double bond can undergo various transformations, such as oxidation, reduction, or addition reactions, while the aromatic ring can be further functionalized.
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Precursor for Biologically Active Molecules: Phenylbutene derivatives are found in the core structure of various biologically active compounds. The specific substitution pattern of this molecule could be explored for the synthesis of novel analogs of existing drugs or as a starting point for the discovery of new bioactive agents.
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Monomer for Polymerization: The vinyl group could potentially be used in polymerization reactions to create novel polymers with specific properties conferred by the chloro-substituted phenyl group, such as altered thermal stability or refractive index.
Future research should focus on the successful synthesis and isolation of 2-Chloro-4-(3-chlorophenyl)-1-butene to allow for the experimental determination of its physical, chemical, and spectroscopic properties. Subsequent studies could then explore its reactivity and potential applications in the areas outlined above.
Conclusion
This technical guide has provided a comprehensive overview of 2-Chloro-4-(3-chlorophenyl)-1-butene, a compound for which there is limited available data. By proposing a plausible synthetic route based on established chemical reactions and utilizing data from a closely related isomer, a foundational understanding of this molecule's characteristics has been established. The outlined synthetic protocol offers a practical starting point for researchers interested in preparing this and similar compounds. The predicted properties and potential applications highlight the need for further experimental investigation into this and other novel substituted butenes, which hold promise as versatile building blocks in various fields of chemical science.
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